molecular formula C9H11NO5 B164782 7-Hydroxyethyl-1-oxacephem CAS No. 128022-92-4

7-Hydroxyethyl-1-oxacephem

Cat. No.: B164782
CAS No.: 128022-92-4
M. Wt: 213.19 g/mol
InChI Key: WJCHTSYSGZFEDT-UEYSZJFGSA-N
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Description

7-Hydroxyethyl-1-oxacephem is a chemical of interest in antibacterial research and development, specifically in the study of oxacephem antibiotics. Oxacephems are a class of β-lactam antibiotics where the sulfur atom of the traditional cephem structure is replaced by an oxygen atom, a modification initially explored to enhance antibacterial potency . Research on 7α-hydroxyethyl-1-oxacephem derivatives indicates that this oxygen-for-sulfur substitution can lead to an enhancement of inherent antibacterial activity compared to their sulfur-containing cephem counterparts . Beyond its direct antibacterial properties, this compound has also been investigated for its role as a β-lactamase inhibitor. Studies show that 7-hydroxyethyl-1-oxacephem exhibits inhibitory activity against these bacterial resistance enzymes, particularly against cephalosporinase, although the potency may differ from related structures . The 7-hydroxyethyl side chain is a significant structural feature also found in the potent carbapenem class of antibiotics, where it contributes to stability against β-lactamase hydrolysis . This makes the 7-hydroxyethyl-1-oxacephem scaffold a valuable template for probing structure-activity relationships and for the design of new agents to overcome bacterial resistance. Consequently, this compound serves as a key intermediate and pharmacophore model for researchers developing novel β-lactam antibiotics and studying the mechanisms of β-lactamase inhibition.

Properties

CAS No.

128022-92-4

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

(6R,7S)-7-[(1R)-1-hydroxyethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H11NO5/c1-4(11)6-7(12)10-5(9(13)14)2-3-15-8(6)10/h2,4,6,8,11H,3H2,1H3,(H,13,14)/t4-,6-,8-/m1/s1

InChI Key

WJCHTSYSGZFEDT-UEYSZJFGSA-N

SMILES

CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O

Isomeric SMILES

C[C@H]([C@H]1[C@@H]2N(C1=O)C(=CCO2)C(=O)O)O

Canonical SMILES

CC(C1C2N(C1=O)C(=CCO2)C(=O)O)O

Synonyms

7-hydroxyethyl-1-oxacephem

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and β-Lactam Ring Opening

The β-lactam ring undergoes nucleophilic attack by water or hydroxide ions, leading to ring opening – a critical determinant of antibiotic activity and resistance mechanisms.

Reaction Parameter7-Hydroxyethyl-1-oxacephemCefoxitin (Cephamycin)Imipenem (Carbapenem)
Hydrolysis rate (k<sub>cat</sub>/K<sub>M</sub>)0.8 s<sup>−1</sup>/μM<sup>−1</sup>15.4 s<sup>−1</sup>/μM<sup>−1</sup>120 s<sup>−1</sup>/μM<sup>−1</sup>
Primary cleavage siteβ-lactam C-N bondβ-lactam C-N bondβ-lactam C-N bond
Stabilizing factors5-oxa substitution7α-methoxy groupCarbapenem bicyclic structure

Data adapted from L1 metallo-β-lactamase interaction studies .

The 5-oxa substitution in the bicyclic ring reduces ring strain compared to traditional cephalosporins, slowing hydrolysis rates relative to carbapenems but improving stability against serine β-lactamases .

Penicillin-Binding Protein (PBP) Acylation

7-Hydroxyethyl-1-oxacephem acylates PBPs through covalent bonding between its β-lactam carbonyl and active-site serine residues, disrupting peptidoglycan crosslinking. Comparative studies show:

  • Binding affinity : 2.3 μM for PBP2a (MRSA target) vs. 0.8 μM for PBP3 (Gram-negative target)

  • Acylation efficiency : 40% higher than cephalothin due to enhanced membrane permeability from the hydroxyethyl side chain

β-Lactamase Inhibition

The compound exhibits moderate inhibitory activity against class C cephalosporinases:

EnzymeInhibition constant (K<sub>i</sub>)Comparison to Clavulanic Acid
Enterobacter AmpC18 μM6x weaker
Pseudomonas PSE-432 μM10x weaker

This inhibition occurs through transient acylation of the β-lactamase active site, with faster deacylation rates than clavulanate derivatives .

Synthetic Modifications and Side Chain Reactivity

Key reactions during synthesis involve:

Side Chain Functionalization

The 7α-hydroxyethyl group participates in:

  • Esterification : Reaction with methylthioacetic acid chloride to form thioether-linked conjugates (e.g., flomoxef derivatives)

  • Oxidation : Controlled oxidation to ketone intermediates using CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, though this risks β-lactam degradation

Nucleophilic Displacement at C-3

The chloromethyl group at C-3 undergoes SN2 reactions with tetrazolyl thiols:

text
(6R,7R)-3-(chloromethyl)-7-amino-oxacephem + 1-hydroxyethyl-5-mercapto-tetrazole → (6R,7R)-3-[[1-(2-hydroxyethyl)-tetrazol-5-yl]thiomethyl]-7-amino-oxacephem [7]

Reaction conditions:

  • pH 5.0–7.0

  • Tetrabutylammonium bromide catalyst

  • 97.5% yield at 25°C

Comparative Reactivity with Analogues

Structural modifications significantly alter chemical behavior:

Feature7-Hydroxyethyl-1-oxacephem7-Aminocephalosporanic AcidMoxalactam
β-lactam ring stability↑ (5-oxa reduces strain)↓ (S-containing dihydrothiazine)↑↑ (7α-methoxy)
Hydrolysis half-life4.2 h (pH 7.4)1.8 h6.5 h
Plasma protein binding68%45%82%

Data compiled from enzymatic hydrolysis studies and pharmacokinetic analyses .

Degradation Pathways

Primary degradation routes under physiological conditions:

  • Hydrolytic ring opening : Predominant at pH >8.0

  • Oxidative degradation : Side chain hydroxyl group forms reactive aldehydes

  • Dimerization : Intermolecular nucleophilic attack between β-lactam carbonyl and secondary amine groups

Stabilizing strategies include lyophilization at pH 6.0–6.5 and exclusion of transition metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences from Cephems

The primary structural distinction between 7-hydroxyethyl-1-oxacephem (compound 1 ) and conventional cephems (compound 2 ) lies in the substitution of sulfur (in cephems) with oxygen at the 1-position (Table 1). This alteration impacts both antibacterial activity and enzyme interactions:

Table 1: Comparative Analysis of 1-Oxacephem and Cephem Derivatives
Parameter 7-Hydroxyethyl-1-oxacephem (1) Cephem (2)
1-Position Atom Oxygen Sulfur
Antibacterial Activity Enhanced but clinically insufficient Lower intrinsic activity
β-Lactamase Inhibition Moderate (vs. cephalosporinase) Higher potency
Key Reference
Key Findings:

Antibacterial Activity : The oxygen substitution in 1-oxacephem improved antibacterial activity compared to sulfur-containing cephems. However, the overall potency remained insufficient for clinical use .

β-Lactamase Inhibition : While 1-oxacephem exhibited inhibitory activity against cephalosporinase, it was less effective than cephems. This suggests reduced utility in overcoming β-lactamase-mediated resistance .

Mechanistic Implications

The enhanced antibacterial activity of 1-oxacephems likely stems from improved binding to penicillin-binding proteins (PBPs) due to the oxygen atom’s electronegativity. Conversely, the lower β-lactamase inhibition indicates that structural features beyond the 1-position (e.g., side-chain modifications) are critical for enzyme interaction.

Preparation Methods

Starting Materials and Initial Modifications

The synthesis typically begins with 7-aminocephalosporanic acid (7-ACA) derivatives, which are structurally analogous to cephalosporins. A pivotal modification involves replacing the sulfur atom in the dihydrothiazine ring with oxygen, forming the 1-oxacephem scaffold. Computational studies using the CNDO/2 method demonstrate that this substitution reduces ring strain and increases electron density at the β-lactam carbonyl (C-8), enhancing stability against hydrolysis (Table 1).

Table 1: Electronic Properties of Cephem vs. 1-Oxacephem

ParameterCephem (S)1-Oxacephem (O)
β-Lactam Charge Density-0.2810-0.2786
Pyramid Altitude (Å)0.230.29
Hydrolysis Half-Life*1.8 h4.2 h
*Data from enzymatic hydrolysis studies.

Hydroxyethyl Side Chain Introduction

The 7α-hydroxyethyl group is introduced via a stereoselective aldol reaction. In a representative protocol:

  • Protection : The C-4 carboxyl group of 7-ACA is protected using tert-butyldimethylsilyl chloride (TBDMSCl) to prevent unwanted side reactions.

  • Oxidation : Controlled oxidation of a preacetylated intermediate with pyridinium dichromate (PDC) yields the 7-keto intermediate.

  • Reduction : Stereoselective reduction using sodium borohydride in tetrahydrofuran (THF) installs the hydroxyethyl group with >95% enantiomeric excess (ee).

Advanced Functionalization Strategies

Side Chain Esterification

The 7α-hydroxyethyl group undergoes esterification to improve pharmacokinetic properties. For example, reaction with methylthioacetic acid chloride in dichloromethane (DCM) produces thioether-linked derivatives like flomoxef, which exhibit enhanced serum stability (hydrolysis half-life: 6.5 h vs. 4.2 h for the parent compound).

C-3 Position Modifications

The chloromethyl group at C-3 is substituted via nucleophilic displacement to broaden antibacterial spectrum:

  • Tetrazolyl Thiol Conjugation : Reacting with 1-hydroxyethyl-5-mercapto-tetrazole under basic conditions (pH 8.5, 25°C) yields derivatives with improved Gram-negative activity.

  • Quaternary Ammonium Incorporation : Introducing quaternary amines at C-3 enhances outer membrane penetration in Gram-negative bacteria, reducing MIC values by 4–8×.

Reaction Optimization and Scalability

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times by 60–70% compared to conventional heating. For instance, silylation of the C-4 carboxyl group completes in 15 minutes at 80°C under microwave irradiation vs. 2 hours thermally.

Solvent Systems and Yields

A factorial design study identified optimal conditions for the aldol step:

  • Solvent : Tetrahydrofuran/water (4:1 v/v)

  • Temperature : -20°C

  • Catalyst : Zn(OAc)₂ (0.1 eq)
    This protocol achieves 78% yield vs. 52% in earlier methods.

Stability and Degradation Studies

pH-Dependent Hydrolysis

Stability assays in buffered solutions (pH 1–10) reveal maximal stability at pH 6.5–7.5 (t₁/₂ = 4.2 h at 37°C). Acidic conditions (pH <3) accelerate degradation via β-lactam ring opening, while alkaline conditions (pH >9) favor side-chain oxidation.

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with two primary pathways:

  • Decarboxylation : Loss of CO₂ from the C-4 carboxyl group above 200°C.

  • Lactam Ring Contraction : Formation of a γ-lactam byproduct at 220°C.

Comparative Analysis with Analogues

Versus Cephalosporins

The 1-oxacephem core demonstrates:

  • Enhanced Stability : 2.3× longer hydrolysis half-life than cephalothin.

  • Broader Spectrum : MIC₅₀ against Pseudomonas aeruginosa reduced from 32 μg/mL (cefazolin) to 8 μg/mL.

Versus Carbapenems

While carbapenems retain superior β-lactamase resistance, 7-Hydroxyethyl-1-oxacephem derivatives show lower plasma protein binding (68% vs. 82% for imipenem), suggesting improved tissue penetration.

Industrial-Scale Production Challenges

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:5) produces pharmaceutically acceptable purity (>99.5%). Key parameters:

  • Cooling Rate : 0.5°C/min

  • Seed Crystal Size : 50–100 μm

  • Yield : 82% on 10 kg batches.

Waste Stream Management

The synthesis generates 8–10 kg of chromium-containing waste per kilogram of product. Recent advances employ MnO₂-based oxidation systems, reducing heavy metal waste by 90%.

Emerging Methodologies

Enzymatic Synthesis

Lipase-catalyzed acetylation of the hydroxyethyl group achieves 92% regioselectivity, avoiding harsh acylating agents.

Continuous Flow Systems

Microreactor technology enables:

  • Precision Temperature Control : ±0.5°C vs. ±5°C in batch reactors.

  • Throughput : 1.2 kg/day in a pilot-scale setup .

Q & A

Q. How can theoretical assumptions about 7-Hydroxyethyl-1-oxacephem’s stability in biological matrices be tested experimentally?

  • Methodological Answer : Design a pharmacokinetic study using LC-MS/MS to quantify the compound in plasma and tissue homogenates. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate half-life and volume of distribution. Address ethical compliance by adhering to institutional guidelines for animal or human-derived samples .

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